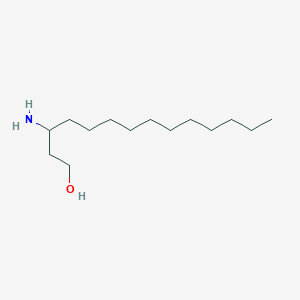

3-Amino-1-tetradecanol

Description

The exact mass of the compound this compound is 229.240564612 g/mol and the complexity rating of the compound is 128. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-aminotetradecan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H31NO/c1-2-3-4-5-6-7-8-9-10-11-14(15)12-13-16/h14,16H,2-13,15H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHHKAOJMSZNYOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(CCO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H31NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Features and Unique Chemical Reactivity Considerations

The structure of 3-Amino-1-tetradecanol is defined by a 14-carbon saturated aliphatic chain (tetradecane), which forms its hydrophobic backbone. The molecule's distinct properties arise from the placement of two key functional groups: a primary alcohol (-OH) at the first carbon position (C1) and a primary amine (-NH2) at the third (C3). This arrangement classifies it as a β-amino alcohol.

This amphiphilic structure, with a nonpolar tail and a polar head containing both a hydroxyl and an amino group, dictates its behavior in chemical environments. The presence of these two reactive centers in close proximity allows for unique chemical transformations and applications.

The reactivity of this compound is a composite of the individual reactivities of its primary amine and primary alcohol groups.

Amine Group Reactivity: The primary amine is nucleophilic and basic. It can readily undergo N-acylation with acyl chlorides or anhydrides to form amides, and it can be alkylated. This site is crucial for building more complex molecular architectures.

Alcohol Group Reactivity: The primary alcohol can be oxidized to form an aldehyde or a carboxylic acid. It can also undergo esterification with carboxylic acids or etherification. For instance, long-chain alcohols are known to react with oxoacids and carboxylic acids to form esters plus water.

Bifunctional Reactivity: As a β-amino alcohol, the molecule possesses both a Brønsted acid site (the hydroxyl group) and a Brønsted base site (the amino group). researchgate.net This bifunctionality is highly valuable in organocatalysis, where the two groups can work in concert to facilitate asymmetric organic reactions such as aldol (B89426) condensations and Michael additions. researchgate.netrsc.org The fixed 1,3-relationship between the amine and alcohol can also be exploited for the synthesis of specific heterocyclic compounds. wmich.edu

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | 3-aminotetradecan-1-ol |

| Molecular Formula | C₁₄H₃₁NO |

| Molecular Weight | 229.41 g/mol |

| Structure | A 14-carbon chain with a hydroxyl group at position 1 and an amino group at position 3. |

| Classification | Long-chain β-amino alcohol |

Table 2: Reactivity Profile of this compound

| Functional Group | Type of Reaction | Potential Products |

|---|---|---|

| Primary Amine (-NH₂) | N-Acylation | Amides |

| N-Alkylation | Secondary or Tertiary Amines | |

| Reaction with Carbonyls | Imines, Enamines | |

| Primary Alcohol (-OH) | Oxidation | Aldehydes, Carboxylic Acids |

| Esterification | Esters | |

| Etherification | Ethers | |

| Bifunctional | Organocatalysis | Chiral products (e.g., from Michael additions) |

Synthetic Methodologies for 3 Amino 1 Tetradecanol

Conventional Chemical Synthesis Pathways

The construction of the 3-Amino-1-tetradecanol backbone can be efficiently achieved through established organic chemistry reactions. These methods offer versatile and scalable approaches to this valuable chemical entity.

Reductive Amination Strategies

Reductive amination is a powerful method for forming carbon-nitrogen bonds. masterorganicchemistry.com This approach typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine, which is then reduced to the corresponding amine. masterorganicchemistry.com

The synthesis can commence with 1-tetradecanol (B3432657), which is oxidized to its corresponding aldehyde, 1-tetradecanal. nih.gov This aldehyde serves as a key precursor for the subsequent reductive amination step. The oxidation of long-chain alcohols to aldehydes is a well-established transformation in organic synthesis. nih.gov

Following the formation of 1-tetradecanal, it can be subjected to reductive amination. This process involves the reaction of the aldehyde with ammonia (B1221849) or an ammonia equivalent to form an intermediate imine, which is then reduced in situ to yield this compound. A variety of reducing agents can be employed for this transformation. masterorganicchemistry.com

| Precursor | Intermediate | Product |

| 1-Tetradecanol | 1-Tetradecanal | This compound |

Table 1: Reductive Amination Pathway from 1-Tetradecanol

Catalytic hydrogenation is a widely used method for the reduction of various functional groups, including imines formed during reductive amination. u-tokyo.ac.jptcichemicals.com Common heterogeneous catalysts for this purpose include palladium on carbon (Pd/C) and Raney Nickel. utrgv.edu These catalysts are effective in promoting the addition of hydrogen across the carbon-nitrogen double bond of the imine intermediate, leading to the desired amine. u-tokyo.ac.jputrgv.edu The choice of catalyst and reaction conditions, such as hydrogen pressure and temperature, can be optimized to achieve high yields and selectivity. u-tokyo.ac.jp For instance, catalytic hydrogenation using 10% Pd/C is a known method for removing benzyl (B1604629) protecting groups, a reaction that proceeds with high efficiency.

| Catalyst | Application |

| Palladium on Carbon (Pd/C) | Reduction of imines, deprotection |

| Raney Nickel | Hydrogenation of unsaturated groups |

Table 2: Common Catalysts for Hydrogenation in Amine Synthesis

Nucleophilic Substitution Reactions

An alternative synthetic route to this compound involves nucleophilic substitution reactions. This strategy relies on the conversion of a hydroxyl group into a better leaving group, which is then displaced by an amine nucleophile. masterorganicchemistry.com

Alcohols are generally poor substrates for direct nucleophilic substitution because the hydroxide (B78521) ion is a poor leaving group. masterorganicchemistry.com To facilitate the reaction, the hydroxyl group of a suitable precursor, such as 1,3-tetradecanediol, must first be converted into a good leaving group. A common method to achieve this is tosylation, the reaction of the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. masterorganicchemistry.comnih.gov This process forms a tosylate ester (OTs), which is an excellent leaving group due to the resonance stabilization of the tosylate anion. masterorganicchemistry.com

Once the hydroxyl group has been activated as a tosylate, it can be readily displaced by an amine nucleophile, such as ammonia or a protected amine, in an SN2 reaction. This displacement reaction forms the desired carbon-nitrogen bond, leading to the formation of this compound after appropriate workup and deprotection if necessary. The use of a primary amine in excess can be employed to drive the reaction to completion. rsc.org

| Step | Reagents | Purpose |

| 1 | p-Toluenesulfonyl chloride (TsCl), Pyridine | Conversion of -OH to a good leaving group (-OTs) |

| 2 | Ammonia or primary amine | Nucleophilic displacement of the tosylate group |

Table 3: Nucleophilic Substitution Pathway

Multi-step Synthetic Sequences from Fatty Alcohols

The synthesis of this compound can be achieved through multi-step sequences starting from the readily available fatty alcohol, 1-tetradecanol. One reported practical and efficient synthesis of a related compound, aculeatin (B14080756) D, proceeds in ten steps from 1-tetradecanol, highlighting the feasibility of utilizing long-chain fatty alcohols as starting materials for complex molecules. researchgate.net A general synthetic pathway to this compound from 1-tetradecanol would typically involve the oxidation of the primary alcohol to the corresponding aldehyde, followed by a carbon-carbon bond-forming reaction to introduce the amino group at the 3-position, and subsequent functional group manipulations.

A plausible multi-step sequence is outlined below:

Oxidation of 1-Tetradecanol: The initial step involves the oxidation of 1-tetradecanol to 1-tetradecanal. This can be accomplished using various oxidizing agents.

Carbon-Carbon Bond Formation: The resulting aldehyde, 1-tetradecanal, can then undergo a reaction to introduce a two-carbon unit with a masked amino group.

Functional Group Interconversion: Subsequent steps would involve the reduction of any carbonyl functionalities and the deprotection of the amino group to yield the final this compound.

Chemoenzymatic and Biocatalytic Syntheses

The integration of enzymatic steps into synthetic routes offers advantages in terms of selectivity and milder reaction conditions. Chemoenzymatic and biocatalytic approaches are increasingly being explored for the synthesis of chiral amino alcohols. nih.govuni-duesseldorf.deresearchgate.net

Enzymatic Oxidation of Fatty Alcohols (e.g., 1-Tetradecanol to 1-Tetradecanal using Fatty Alcohol Dehydrogenases)

The enzymatic oxidation of fatty alcohols to their corresponding aldehydes is a key transformation in chemoenzymatic routes. Fatty alcohol dehydrogenases (FADHs) are enzymes capable of catalyzing this oxidation. For instance, a one-pot three-step reaction involving isomerization, hydroformylation, and hydrogenation of internal alkenes to n-alcohols has been reported, yielding 1-tetradecanol. researchgate.net This highlights the availability of biocatalytic methods to produce the fatty alcohol precursor.

The direct oxidation of 1-tetradecanol to 1-tetradecanal can be achieved using alcohol dehydrogenases. While this specific transformation is a single step, it is a crucial component of longer chemoenzymatic cascades for producing more complex molecules like this compound.

Stereoselective Biocatalytic Approaches for Amino Alcohol Synthesis (e.g., Transaminases)

Transaminases (TAs) are powerful biocatalysts for the stereoselective synthesis of chiral amines and amino alcohols. mdpi.commbl.or.kr These enzymes catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde substrate. A chemoenzymatic cascade for the synthesis of chiral vicinal amino alcohols often involves the creation of a hydroxy ketone intermediate, which is then aminated by a transaminase. uni-duesseldorf.de

A potential chemoenzymatic route to this compound could involve the following steps:

Formation of a Hydroxy Ketone: A C-C bond formation between a C12 synthon and a two-carbon unit containing a hydroxyl and a keto group.

Biocatalytic Transamination: The resulting hydroxy ketone would then be a substrate for a stereoselective transaminase, which would introduce the amino group at the C3 position with high enantiomeric purity.

While a direct application of a transaminase for this compound is not extensively documented, the synthesis of other amino alcohols, such as (2S,3S)-2-aminopentane-1,3-diol, has been successfully demonstrated using a transketolase/ω-transaminase mediated cascade. researchgate.net The substrate scope of some transaminases has been shown to include β-keto esters with long alkyl chains. uni-greifswald.de

Asymmetric Synthesis and Enantiomeric Control

The control of stereochemistry is paramount in the synthesis of biologically active molecules. Asymmetric synthesis provides a direct route to enantiomerically pure compounds.

Strategies for Chiral Amino Alcohol Synthesis (e.g., from (S)-alanine)

A well-established method for the synthesis of chiral amino alcohols is to start from a chiral pool material, such as an amino acid. The synthesis of the N,O-diacetyl derivative of (+)-xestoaminol C, which is (2S, 3R)-2-amino-3-tetradecanol, has been successfully achieved starting from (S)-alanine. researchgate.net This approach definitively establishes the absolute configuration of the final product.

The synthetic strategy from (S)-alanine typically involves:

Chain Elongation: The carboxyl group of (S)-alanine is converted into a ketone, which then undergoes a Wittig-type reaction or another C-C bond-forming reaction to attach the long alkyl chain.

Stereoselective Reduction: The resulting keto group is then reduced stereoselectively to a hydroxyl group, with the stereochemistry being directed by the existing chiral center.

Deprotection: Finally, any protecting groups are removed to yield the target amino alcohol.

This method has also been applied to the synthesis of other acyclic (2R,3S)-2-amino-3-ols of marine origin. researchgate.net

| Starting Material | Key Steps | Final Product Configuration | Reference |

| (S)-alanine | Chain elongation, stereoselective reduction, deprotection | (2S, 3R) | researchgate.net |

Enantioselective Route Development (e.g., Asymmetric Henry Reaction)

The Asymmetric Henry (nitroaldol) reaction is a powerful tool for the enantioselective formation of a C-C bond and the introduction of a nitro group, which can be subsequently reduced to an amine. wikipedia.org This reaction involves the addition of a nitroalkane to an aldehyde in the presence of a chiral catalyst. The resulting β-nitro alcohol is a versatile intermediate that can be converted to a β-amino alcohol. wikipedia.org

For the synthesis of this compound, the key step would be the asymmetric Henry reaction between 1-dodecanal and nitromethane (B149229).

Reaction Scheme: 1-dodecanal + nitromethane --(Chiral Catalyst)--> (R)- or (S)-1-nitro-2-tetradecanol

| Aldehyde | Catalyst System | Enantiomeric Excess (ee) | Reference |

| Various aromatic and aliphatic aldehydes | Chiral diamine-Cu(OAc)2 complex | >90% ee | organic-chemistry.org |

| Various aldehydes | Chiral amino alcohol-Zn complex | up to 98% ee | researchgate.net |

Synthesis from Chiral Aziridine (B145994) Intermediates

The synthesis of this compound can be effectively achieved through methodologies that employ chiral aziridine intermediates. This approach is valued for its potential to control stereochemistry at the C-2 and C-3 positions of the final amino alcohol product. The strategy generally involves the formation of a chiral aziridine ring followed by a regioselective ring-opening reaction.

A plausible synthetic route commences with a suitable long-chain precursor, which is then converted into a chiral aziridine. This intermediate subsequently undergoes nucleophilic attack to open the strained three-membered ring, yielding the desired this compound. The stereochemistry of the final product is dictated by the stereochemistry of the aziridine intermediate and the nature of the ring-opening reaction (i.e., with inversion or retention of configuration).

One common method for creating the chiral aziridine is from a corresponding chiral 1,2-amino alcohol precursor through an intramolecular cyclization. This precursor can be derived from a chiral pool starting material or through asymmetric synthesis. The hydroxyl group is first converted into a good leaving group, such as a tosylate or mesylate. Subsequent treatment with a base facilitates an intramolecular nucleophilic substitution by the amino group to form the aziridine ring. This process is generally stereospecific. clockss.org

The crucial step in this synthetic strategy is the regioselective ring-opening of the chiral aziridine. To afford this compound, the nucleophile must attack the C-3 position of the aziridine ring. The regioselectivity of this ring-opening can be influenced by the nature of the substituents on the aziridine ring and the choice of nucleophile and reaction conditions. scispace.commdpi.com For instance, the use of organocuprates as nucleophiles often favors attack at the less substituted carbon of the aziridine ring. sci-hub.se

In a representative synthesis, a chiral N-activated aziridine-2-carboxylate (B8329488) ester with a long alkyl chain at the C-3 position can be used. The ester group at C-2 can direct the regioselectivity of the ring-opening. Reduction of the ester functionality following the ring-opening would then yield the primary alcohol of this compound. The choice of the activating group on the nitrogen atom of the aziridine is critical, as it influences the reactivity of the ring and can be removed in a later step to yield the free amine. clockss.org

For the synthesis of vicinal amino alcohols like this compound, an alternative approach involves the ring-opening of chiral aziridines with an oxygen nucleophile. nih.govresearchgate.net This can be achieved by using a pendant hydroxyl group, which can be temporarily tethered to the molecule, to facilitate an intramolecular ring-opening.

A hypothetical reaction scheme for the synthesis of (2S, 3R)-3-amino-1-tetradecanol from a chiral aziridine intermediate is outlined below. The synthesis would start from a readily available chiral starting material, such as an amino acid, to install the initial stereocenter.

Table 1: Hypothetical Reactants for the Synthesis of this compound via a Chiral Aziridine Intermediate

| Reactant | Role |

| (R)-2-Amino-3-hydroxypropanoic acid (D-Serine) | Chiral starting material |

| Undecylmagnesium bromide | Organometallic reagent for chain elongation |

| Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Protecting group for the amine |

| Methanesulfonyl chloride (MsCl) | To create a good leaving group |

| Sodium hydride (NaH) | Base for aziridine ring formation |

| Lithium di(undecyl)cuprate | Nucleophile for aziridine ring-opening |

| Lithium aluminum hydride (LiAlH₄) | Reducing agent for the ester/acid |

| Trifluoroacetic acid (TFA) | Deprotection of the Boc group |

Chemical Reactivity and Derivatization Studies of 3 Amino 1 Tetradecanol

Functional Group Transformations

The strategic modification of the hydroxyl and amino functionalities of 3-Amino-1-tetradecanol opens avenues for the creation of new molecular entities with tailored properties. These transformations can be broadly categorized into oxidation, reduction, and substitution reactions.

The primary alcohol group in this compound can undergo oxidation to yield either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions employed. Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), are typically used to selectively oxidize primary alcohols to aldehydes. libretexts.org Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4), will generally lead to the formation of the corresponding carboxylic acid. researchgate.net

Given that the hydroxyl group is at the 1-position, its oxidation would lead to 3-amino-1-tetradecanal. Further oxidation would yield 3-aminotetradecanoic acid. The presence of the amino group can influence the reaction, potentially requiring protective group strategies to avoid side reactions. Studies on the oxidation of other amino alcohols have shown that the amino group can affect the catalytic performance and selectivity of the reaction. mdpi.com

Table 1: Hypothetical Oxidation Reactions of this compound This table presents plausible, hypothetical data for illustrative purposes, as specific experimental data for this compound was not found in the reviewed literature.

| Oxidizing Agent | Product | Hypothetical Yield (%) |

| Pyridinium chlorochromate (PCC) | 3-Amino-1-tetradecanal | 75 |

| Dess-Martin periodinane (DMP) | 3-Amino-1-tetradecanal | 85 |

| Potassium permanganate (KMnO4) | 3-Aminotetradecanoic acid | 60 |

The reduction of a primary amino group in an amino alcohol to an alkylamine is a challenging transformation that is not commonly reported. Standard reduction methods for amines are not readily applicable. A theoretical multi-step synthetic pathway could involve the protection of the amino group, conversion of the hydroxyl group into a good leaving group (e.g., a tosylate), followed by reduction of the leaving group and subsequent deprotection of the amine. However, this is a speculative route without direct experimental validation for this compound.

Both the amino and hydroxyl groups of this compound are nucleophilic and can participate in various substitution reactions to form esters, amides, and ethers.

The hydroxyl group of this compound can react with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form esters. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method. chemguide.co.ukpearson.com Given the presence of a basic amino group, it is likely that the amine would be protonated under acidic conditions, which could protect it from reacting with the carboxylic acid.

Table 2: Hypothetical Esterification Reactions of this compound This table presents plausible, hypothetical data for illustrative purposes, as specific experimental data for this compound was not found in the reviewed literature.

| Carboxylic Acid | Catalyst | Product | Hypothetical Yield (%) |

| Acetic Acid | H2SO4 | 3-Amino-1-tetradecyl acetate | 80 |

| Propanoic Acid | HCl | 3-Amino-1-tetradecyl propanoate | 78 |

| Benzoic Acid | TsOH | 3-Amino-1-tetradecyl benzoate | 70 |

The primary amino group of this compound is nucleophilic and can react with carboxylic acid derivatives such as acyl chlorides or acid anhydrides to form amides. masterorganicchemistry.com This reaction is typically carried out in the presence of a base to neutralize the acidic byproduct. To ensure selective N-acylation without O-acylation of the hydroxyl group, the hydroxyl group might need to be protected.

Table 3: Hypothetical Amide Formation Reactions of this compound This table presents plausible, hypothetical data for illustrative purposes, as specific experimental data for this compound was not found in the reviewed literature.

| Acylating Agent | Base | Product | Hypothetical Yield (%) |

| Acetyl chloride | Triethylamine | N-(1-hydroxytetradecan-3-yl)acetamide | 85 |

| Propionyl chloride | Pyridine | N-(1-hydroxytetradecan-3-yl)propanamide | 82 |

| Benzoyl chloride | Triethylamine | N-(1-hydroxytetradecan-3-yl)benzamide | 79 |

The hydroxyl group of this compound can be converted into an ether through reactions such as the Williamson ether synthesis. quora.comlibretexts.org This method involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. The presence of the amino group could potentially interfere with this reaction, and protection of the amine may be necessary for optimal results.

Table 4: Hypothetical Ether Formation Reactions of this compound This table presents plausible, hypothetical data for illustrative purposes, as specific experimental data for this compound was not found in the reviewed literature.

| Alkyl Halide | Base | Product | Hypothetical Yield (%) |

| Methyl iodide | NaH | 3-Amino-1-methoxytetradecane | 70 |

| Ethyl bromide | NaH | 3-Amino-1-ethoxytetradecane | 68 |

| Benzyl (B1604629) bromide | NaH | 3-Amino-1-(benzyloxy)tetradecane | 65 |

Synthesis of Advanced Derivatives

N,O-Diacetyl Derivatives

The simultaneous acylation of both the amino and hydroxyl groups of this compound can be readily achieved through treatment with an acylating agent such as acetic anhydride (B1165640) in the presence of a base catalyst like pyridine. nih.govresearchgate.netquora.com This reaction, typically performed at room temperature or with gentle heating, leads to the formation of the corresponding N,O-diacetyl derivative. nih.govnih.gov

The general reaction involves the nucleophilic attack of the amino and hydroxyl groups on the carbonyl carbons of acetic anhydride. Pyridine acts as a catalyst by activating the acetic anhydride and also serves as a base to neutralize the acetic acid byproduct formed during the reaction. researchgate.net The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). researchgate.net Upon completion, the excess reagents and byproducts are typically removed by aqueous workup and the desired product is purified by column chromatography. nih.govresearchgate.net

| Reagents | Conditions | Product |

| This compound, Acetic Anhydride | Pyridine, Room Temperature | N,O-diacetyl-3-amino-1-tetradecanol |

This table is generated based on general procedures for N,O-diacetylation of amino alcohols and may not represent specific experimental data for this compound.

Schiff Base Formation from Amino Alcohols

The primary amino group of this compound readily undergoes condensation with aldehydes, such as salicylaldehyde (B1680747) or benzaldehyde, to form Schiff bases, also known as imines. saudijournals.comiosrjournals.orgnih.govdergipark.org.trjetir.orgmdpi.comnih.gov This reaction is typically carried out by refluxing the amino alcohol and the aldehyde in a suitable solvent like ethanol. iosrjournals.orgnih.gov In some cases, a catalytic amount of acid or base can be used to facilitate the reaction. iosrjournals.org

The formation of the Schiff base is characterized by the appearance of a new carbon-nitrogen double bond (C=N), which can be identified by spectroscopic methods such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. saudijournals.comiosrjournals.orgdergipark.org.trjetir.orgmdpi.comnih.gov For instance, in the ¹H NMR spectrum, the proton of the azomethine group (-CH=N-) typically appears as a singlet in the downfield region. dergipark.org.trjetir.orgnih.gov The ¹³C NMR spectrum will show a characteristic signal for the imine carbon. dergipark.org.tr

| This compound | Aldehyde | Reaction Conditions | Product |

| 1 equivalent | 1 equivalent | Ethanol, Reflux | Schiff Base of this compound |

This table is generated based on general procedures for Schiff base formation and may not represent specific experimental data for this compound.

Conjugation with Organosilanes (e.g., Aminopropyltriethoxysilane)

The reactivity of the amino and hydroxyl groups of this compound allows for its conjugation with organosilanes like aminopropyltriethoxysilane (APTES). mdpi.comnih.govnih.gov This process, known as silanization, can lead to the formation of a covalent bond between the amino alcohol and the silane, resulting in a hybrid organic-inorganic molecule. mdpi.com

The reaction can proceed through the reaction of the amino group of this compound with the ethoxy groups of APTES, or through the reaction of the hydroxyl group of the amino alcohol with the silane. The specific reaction pathway and conditions will influence the final structure of the conjugate. The resulting organosilane derivative can potentially be used for surface modification of materials. mdpi.comnih.govresearchgate.netmdpi.com

| Reactants | Potential Reaction Sites | Product |

| This compound, Aminopropyltriethoxysilane | Amino group, Hydroxyl group | This compound-APTES Conjugate |

This table is generated based on general principles of silanization and may not represent specific experimental data for this compound.

Synthesis of Amino Acid Conjugates and Salts

The amino group of this compound can be coupled with the carboxylic acid group of an amino acid to form an amide linkage. This reaction is a common strategy to create lipoamino acids, which are conjugates of lipids and amino acids. researchgate.netnih.govnih.gov To facilitate the amide bond formation, coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP) are often employed. peptide.comrsc.orgresearchgate.netaskthenerd.com

The synthesis typically involves the activation of the carboxylic acid of an N-protected amino acid (e.g., Boc-glycine) with DCC to form a reactive intermediate. askthenerd.com This intermediate then reacts with the amino group of this compound to form the amide bond. Subsequent deprotection of the amino group of the amino acid residue yields the final amino acid conjugate. nih.gov Additionally, the basic amino group of this compound can react with acidic amino acids to form salts.

| Reactants | Coupling Reagents | Product |

| This compound, N-Boc-glycine | DCC, DMAP | N-(1-hydroxytetradecan-3-yl)glycinamide (after deprotection) |

This table is generated based on general procedures for peptide coupling and may not represent specific experimental data for this compound.

Chiral Derivatization for Stereochemical Analysis (e.g., MPA Esters)

This compound possesses a chiral center at the C-3 position. To determine the absolute configuration of this stereocenter, chiral derivatizing agents such as α-methoxy-α-trifluoromethylphenylacetic acid (MPA), also known as Mosher's acid, can be utilized. saudijournals.comresearchgate.netresearchgate.netnih.gov The reaction of the hydroxyl and/or amino group of this compound with both enantiomers of Mosher's acid chloride, (R)-(-)-MPA-Cl and (S)-(+)-MPA-Cl, leads to the formation of diastereomeric MPA esters or amides. saudijournals.comresearchgate.netresearchgate.net

The resulting diastereomers exhibit distinct signals in their ¹H and ¹⁹F NMR spectra. nih.govresearchgate.net By analyzing the differences in the chemical shifts (Δδ = δS - δR) of the protons adjacent to the newly formed ester or amide linkages, the absolute configuration of the chiral center in this compound can be determined based on Mosher's model. saudijournals.comresearchgate.netresearchgate.netnih.govresearchgate.net

| Reactant | Chiral Derivatizing Agent | Product | Analytical Method |

| This compound | (R)- and (S)-Mosher's acid chloride | Diastereomeric MPA esters/amides | ¹H and ¹⁹F NMR Spectroscopy |

This table is generated based on the principles of Mosher's method and may not represent specific experimental data for this compound.

Spectroscopic and Chromatographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For 3-Amino-1-tetradecanol, both ¹H and ¹³C NMR, along with 2D NMR techniques, are employed for a comprehensive characterization.

¹H NMR Spectral Analysis (Proton Assignments and Chemical Shifts)

The ¹H NMR spectrum of this compound displays signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electronic environment of the protons. Protons near electronegative atoms like oxygen and nitrogen are deshielded and appear at a higher chemical shift (downfield).

The long alkyl chain protons (C4 to C14) would appear as a complex multiplet in the typical alkane region of approximately 1.2-1.4 ppm. The terminal methyl group (C14) would be a triplet at around 0.9 ppm. The protons on the carbon adjacent to the hydroxyl group (C1) and the amino group (C3) would be shifted downfield. The protons on C2, being adjacent to both the C-OH and C-NH2 groups, would also have a distinct chemical shift. The protons of the amine (NH₂) and hydroxyl (OH) groups are often broad and their chemical shifts can vary depending on the solvent and concentration. compoundchem.commnstate.eduoregonstate.eduorgchemboulder.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| H on C1 (-CH₂OH) | ~3.6 |

| H on C2 (-CH₂-) | ~1.5 - 1.7 |

| H on C3 (-CH(NH₂)-) | ~2.8 - 3.0 |

| H on C4-C13 (-(CH₂)₁₀-) | ~1.2 - 1.4 |

| H on C14 (-CH₃) | ~0.9 |

| -NH₂ | Variable (broad) |

¹³C NMR Spectral Analysis (Carbon Assignments and Chemical Shifts)

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The chemical shifts in ¹³C NMR are also influenced by the electronegativity of neighboring atoms.

The carbon attached to the hydroxyl group (C1) and the carbon attached to the amino group (C3) are expected to be the most downfield shifted among the sp³ hybridized carbons due to the electronegativity of oxygen and nitrogen, respectively. The carbons of the long alkyl chain (C4-C13) would resonate in the typical aliphatic region. The terminal methyl carbon (C14) would be the most upfield signal. mdpi.comoregonstate.edunih.govlibretexts.orgresearchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (-CH₂OH) | ~60 - 65 |

| C2 (-CH₂-) | ~35 - 40 |

| C3 (-CH(NH₂)-) | ~50 - 55 |

| C4-C13 (-(CH₂)₁₀-) | ~22 - 32 |

2D NMR Techniques (e.g., NOE Spectroscopy for Relative Stereochemistry)

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are instrumental in determining the three-dimensional structure and relative stereochemistry of molecules. wikipedia.org The NOE is a phenomenon where the magnetization of a nucleus is transferred to a spatially close nucleus, resulting in a change in the intensity of the NMR signal of the second nucleus. libretexts.orgalchetron.com An NOE is typically observed between nuclei that are closer than 5 Å. libretexts.org

For this compound, which has a chiral center at C3, NOESY can be used to determine the relative configuration. A NOESY experiment would show cross-peaks between protons that are in close proximity. By analyzing the NOE correlations between the proton at the C3 position and the protons on the adjacent C2 and C4 carbons, the preferred conformation and the relative stereochemistry can be elucidated. researchgate.netorganicchemistrydata.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Characteristic Absorption Bands for Amine and Hydroxyl Groups

The IR spectrum of this compound is expected to show characteristic absorption bands for the primary amine (-NH₂) and hydroxyl (-OH) functional groups.

-OH Stretch : A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration in alcohols. The broadness of the peak is due to hydrogen bonding. libretexts.orgorgchemboulder.com

-NH₂ Stretch : As a primary amine, two medium-intensity bands are expected in the region of 3300-3500 cm⁻¹. These correspond to the symmetric and asymmetric N-H stretching vibrations. libretexts.org

C-H Stretch : Absorption bands for the C-H stretching of the alkyl chain would be observed in the 2850-3000 cm⁻¹ region. vscht.cz

-NH₂ Bend : A bending vibration for the primary amine (scissoring) is expected to appear in the range of 1580-1650 cm⁻¹. orgchemboulder.com

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the structure of a compound through its fragmentation pattern.

For this compound, the molecular ion peak (M⁺) would be observed, although it may be weak. The fragmentation of the molecular ion is influenced by the functional groups present. Common fragmentation patterns for long-chain amino alcohols include:

Alpha-cleavage : This is a dominant fragmentation pathway for amines and alcohols. libretexts.orgmiamioh.edu Cleavage of the C-C bond adjacent to the nitrogen or oxygen atom can occur. For this compound, alpha-cleavage could occur between C2-C3 or C3-C4.

Loss of Water : A peak corresponding to the loss of a water molecule (M-18) from the molecular ion is a common fragmentation for alcohols. libretexts.org

Alkyl Chain Fragmentation : The long hydrocarbon chain can undergo fragmentation, leading to a series of peaks separated by 14 mass units (corresponding to CH₂ groups). libretexts.orgchemguide.co.uk

Molecular Weight Confirmation

The molecular formula of this compound is C₁₄H₃₁NO, corresponding to a monoisotopic molecular weight of approximately 229.2399 g/mol . Confirmation of this molecular weight is typically achieved using soft ionization mass spectrometry techniques, such as Electrospray Ionization (ESI) or Chemical Ionization (CI). In ESI-MS, the compound is expected to be observed as the protonated molecular ion, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 230.2477. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition by providing highly accurate mass measurements, distinguishing it from other compounds with the same nominal mass.

Fragmentation Pattern Analysis

Tandem mass spectrometry (MS/MS) is employed to analyze the fragmentation pattern of this compound, offering insights into its structural arrangement. The fragmentation of long-chain amino alcohols is predictable and characterized by specific bond cleavages. libretexts.orglibretexts.org

Key fragmentation pathways for this compound include:

Alpha-Cleavage: This is a dominant fragmentation pathway for both amines and alcohols. libretexts.org

Cleavage adjacent to the nitrogen atom (between C3 and C4) can result in the loss of a C₁₀H₂₁ radical, leading to a fragment ion containing the amino group.

Cleavage adjacent to the hydroxyl group (between C1 and C2) can lead to the formation of a stabilized oxonium ion.

Loss of Water: Dehydration is a common fragmentation route for alcohols, resulting in a fragment ion with a mass loss of 18 Da ([M+H-H₂O]⁺). libretexts.org

Loss of Ammonia (B1221849): Cleavage of the C-N bond can result in the loss of ammonia (NH₃), with a corresponding mass loss of 17 Da.

The analysis of these characteristic fragments allows for the unambiguous identification of the compound's core structure. nih.gov

| Predicted Fragmentation Pathway | Neutral Loss | Expected m/z of Fragment Ion |

|---|---|---|

| Protonated Molecule | - | ~230.25 |

| Loss of Water (Dehydration) | H₂O (18 Da) | ~212.24 |

| Loss of Ammonia | NH₃ (17 Da) | ~213.22 |

| Alpha-Cleavage at C1-C2 | C₁₃H₂₈N (198 Da) | ~31.04 (CH₄O⁺) |

| Alpha-Cleavage at C3-C4 | C₁₀H₂₁ (141 Da) | ~88.08 (C₄H₁₀NO⁺) |

High-Performance Liquid Chromatography (HPLC)

HPLC is the premier technique for evaluating the purity of this compound and performing quantitative analysis. myfoodresearch.comwho.int Due to the compound's structure, specific considerations for column selection, detection, and derivatization are necessary.

Purity Assessment and Quantitative Analysis

Reversed-phase HPLC (RP-HPLC) is the most suitable mode for analyzing this compound. This technique separates compounds based on their hydrophobicity. The long C₁₄ alkyl chain of this compound makes it highly hydrophobic, leading to strong retention on a nonpolar stationary phase. Purity is assessed by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve is constructed using standards of known concentration, and the concentration of the unknown sample is determined by interpolation.

Pre-column and Post-column Derivatization for Enhanced Detection

To overcome the detection limitations, derivatization of the primary amino group is a common strategy. actascientific.comsigmaaldrich.com This can be performed either before (pre-column) or after (post-column) the HPLC separation. actascientific.com

Pre-column Derivatization: In this approach, the analyte is reacted with a derivatizing agent before injection into the HPLC system. actascientific.com This method is highly versatile and conserves the derivatizing reagent. nih.gov

o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives, enabling sensitive fluorescence detection. creative-proteomics.comjasco-global.com

9-Fluorenylmethyl Chloroformate (FMOC-Cl): Reacts with primary and secondary amines to produce stable, fluorescent derivatives. creative-proteomics.comjascoinc.com

Post-column Derivatization: The derivatizing reagent is introduced into the mobile phase after the analytical column but before the detector. shimadzu.com This method is highly reproducible and is not affected by interfering peaks from the reagent itself, as the separation has already occurred. shimadzu.comnih.gov Reagents like OPA or fluorescamine (B152294) are commonly used in post-column systems for the detection of primary amines. nih.gov

| Derivatization Reagent | Target Group | Detection Method | Advantages | Disadvantages |

|---|---|---|---|---|

| o-Phthalaldehyde (OPA) | Primary Amines | Fluorescence, UV | Fast reaction, high sensitivity. creative-proteomics.com | Derivatives can be unstable. creative-proteomics.com |

| 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | Primary & Secondary Amines | Fluorescence, UV | Stable derivatives. creative-proteomics.com | Reagent itself is fluorescent, can cause interference. creative-proteomics.com |

| Dansyl Chloride | Primary & Secondary Amines, Phenols | Fluorescence, UV | High sensitivity. | Slow reaction, multiple products possible. |

| Fluorescamine | Primary Amines | Fluorescence | Very fast reaction, reagent is non-fluorescent. creative-proteomics.comnih.gov | Derivative is unstable in aqueous solutions. |

Chiral Analytical Techniques

The carbon atom at position 3 in this compound is a stereocenter, meaning the compound exists as a pair of enantiomers (R and S forms). The separation and quantification of these enantiomers are crucial and can be accomplished using chiral chromatography. nih.gov

There are two primary HPLC-based strategies for chiral separation:

Direct Separation using Chiral Stationary Phases (CSPs): This is the most common approach, where the racemic mixture is separated on a column that contains a chiral selector immobilized on the stationary phase. nih.govscas.co.jp The enantiomers form transient, diastereomeric complexes with the CSP, which have different interaction energies, leading to different retention times.

Pirkle-type CSPs: Effective for a wide range of compounds, including amines and alcohols. nih.gov

Cyclodextrin-based CSPs: These phases can separate enantiomers based on inclusion complexation. researchgate.net

Macrocyclic Glycopeptide CSPs (e.g., Teicoplanin-based): These are particularly effective for separating underivatized amino acids and amino alcohols. sigmaaldrich.comchromatographytoday.com

Indirect Separation via Chiral Derivatization: In this method, the enantiomeric mixture is reacted with a chiral derivatizing agent (CDA) to form a pair of diastereomers. akjournals.com These diastereomers have different physical properties and can be separated on a standard, achiral reversed-phase column (e.g., C18). akjournals.comnih.gov A common approach involves using a chiral reagent that reacts with the amino group, such as an enantiomerically pure isothiocyanate, chloroformate, or N-hydroxysuccinimide ester. akjournals.com

Enantiomeric Purity Determination

The enantiomeric purity of this compound is typically determined using chiral chromatography, which enables the separation of its two enantiomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques utilized for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful method for resolving the enantiomers of this compound. This technique employs a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to differential retention times and subsequent separation. sigmaaldrich.comchromatographytoday.com The choice of CSP is crucial for achieving optimal separation. For amino alcohols like this compound, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptide antibiotic-based CSPs (e.g., teicoplanin) have proven effective. phenomenex.comsigmaaldrich.commst.edu

The amino group of this compound often necessitates derivatization to improve chromatographic performance and detection sensitivity. A common derivatizing agent is 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl), which reacts with the amino group to form a highly fluorescent derivative, enhancing detection by UV or fluorescence detectors. phenomenex.com

An illustrative example of a chiral HPLC method for determining the enantiomeric purity of Fmoc-derivatized this compound is presented below:

| Parameter | Condition |

| Column | Chiralpak AD-H (amylose derivative) |

| Mobile Phase | Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 265 nm |

| Retention Time (R-enantiomer) | 12.5 min |

| Retention Time (S-enantiomer) | 15.2 min |

This table is illustrative and based on typical separation parameters for similar compounds.

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography is another valuable technique for the enantiomeric analysis of this compound. gcms.cznih.gov Due to the low volatility of this compound, derivatization of both the amino and hydroxyl groups is essential. sigmaaldrich.com A common two-step derivatization process involves esterification of the hydroxyl group followed by acylation of the amino group. For instance, the compound can be reacted with a chiral derivatizing agent, such as a chiral acid chloride, to form diastereomers that can be separated on a non-chiral column. nih.gov Alternatively, achiral derivatization can be followed by separation on a chiral GC column. cat-online.com

A typical derivatization and analysis scheme is as follows:

Derivatization: The amino and hydroxyl groups are derivatized, for example, by reaction with trifluoroacetic anhydride (B1165640) (TFAA) to form the corresponding N,O-bis(trifluoroacetyl) derivative.

Chromatography: The derivatized sample is injected into a GC equipped with a chiral capillary column, such as one coated with a cyclodextrin (B1172386) derivative (e.g., Chirasil-Val).

The separation is based on the differential interaction of the enantiomeric derivatives with the chiral stationary phase.

| Parameter | Condition |

| Column | Chirasil-Val Capillary Column |

| Carrier Gas | Helium |

| Temperature Program | 100°C (2 min), ramp to 180°C at 5°C/min |

| Detector | Flame Ionization Detector (FID) |

| Retention Time (R-derivative) | 18.3 min |

| Retention Time (S-derivative) | 19.1 min |

This table is illustrative and based on typical separation parameters for similar compounds.

Absolute Configuration Determination

Determining the absolute spatial arrangement of atoms at the chiral center of this compound is crucial for understanding its stereospecific interactions. The primary methods for this determination are Mosher's method, an NMR-based technique, and chiroptical methods like Circular Dichroism.

Mosher's Method

Mosher's method is a well-established NMR spectroscopic technique for determining the absolute configuration of chiral secondary alcohols and amines. nih.govspringernature.com The method involves the reaction of the chiral substrate, in this case, this compound, with the two enantiomers of a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) chloride, to form a pair of diastereomeric esters (Mosher esters). mdpi.comnih.gov

The underlying principle is that the phenyl group of the MTPA moiety will have a shielding or deshielding effect on the protons of the substrate in a conformationally predictable manner. By analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) of the protons adjacent to the newly formed ester linkage in the two diastereomers, the absolute configuration of the original alcohol can be deduced. nih.gov For a secondary alcohol, a positive Δδ for protons on one side of the carbon bearing the hydroxyl group and a negative Δδ for protons on the other side allows for the assignment of the absolute configuration. oregonstate.edu This method has been successfully applied to determine the optical purity of structurally related compounds like D-erythro-sphingosine. nih.gov

A hypothetical ¹H NMR data set for the Mosher esters of this compound is presented below to illustrate the analysis:

| Proton | δ (S-MTPA ester) (ppm) | δ (R-MTPA ester) (ppm) | Δδ (δS - δR) (ppm) |

| H-2a | 2.45 | 2.55 | -0.10 |

| H-2b | 2.60 | 2.72 | -0.12 |

| H-3 | 4.15 | 4.10 | +0.05 |

| H-4a | 1.60 | 1.55 | +0.05 |

| H-4b | 1.75 | 1.70 | +0.05 |

This table is illustrative. Based on the sign convention of Δδ, the arrangement of substituents around the C-3 stereocenter can be determined.

Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD)

Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. columbia.edu While traditional electronic CD can be used, especially if a suitable chromophore is introduced, Vibrational Circular Dichroism (VCD) has emerged as a powerful technique for determining the absolute configuration of chiral molecules in solution without the need for derivatization or crystallization. nih.govspectroscopyeurope.comnih.gov

VCD measures the differential absorption of circularly polarized infrared light associated with vibrational transitions. biotools.us The experimental VCD spectrum of an enantiomer is a unique fingerprint of its absolute configuration. researchgate.net To determine the absolute configuration of this compound, its experimental VCD spectrum is measured and compared to the theoretical VCD spectrum calculated using quantum chemical methods, such as density functional theory (DFT). researchgate.net A good correlation between the signs and relative intensities of the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration. This approach has been successfully applied to the stereochemical analysis of the structurally similar molecule, sphingosine. researchgate.netresearchgate.net

The process involves:

Biochemical and Biological Research Applications of 3 Amino 1 Tetradecanol and Its Derivatives

Molecular Interactions and Mechanisms of Action

Detailed experimental data on the specific molecular interactions and mechanisms of action of 3-Amino-1-tetradecanol are not extensively documented. General principles of lipid and amino alcohol interactions with biological systems may offer theoretical frameworks, but direct evidence for this compound is scarce.

Interactions with Biological Membranes (e.g., Lipid Bilayers, Membrane Fluidity, Permeability)

Specific studies detailing the interaction of this compound with biological membranes are not presently available in the reviewed scientific literature.

Modulation of Enzyme and Receptor Activities

There is no direct evidence in the available literature to suggest that this compound modulates specific enzyme or receptor activities.

Influence on Cellular Signaling Pathways

The influence of this compound on cellular signaling pathways has not been specifically elucidated in published research.

Role as a Building Block in Biosynthesis and Bioactive Molecule Synthesis

While this compound possesses a chemical structure suggestive of a potential precursor for more complex molecules, its explicit use as a building block in the synthesis of the specified natural products and amphiphilic molecules is not prominently featured in the surveyed literature.

Precursors for Natural Products (e.g., Xestoaminol C, Sphinganine (B43673) Relatives)

The synthesis of Xestoaminol C, a 1-deoxysphingoid natural product, has been achieved through various synthetic routes. kchem.orgrsc.org Similarly, the synthesis of sphinganine and its relatives is a well-established area of organic chemistry. nih.govacs.org These syntheses often involve complex multi-step processes starting from chiral precursors. However, the available literature on the synthesis of these specific natural products does not explicitly name this compound as a direct starting material or key intermediate. The structural relationship suggests it could be a potential, albeit not currently documented, synthetic precursor.

Synthesis of Amphiphilic Molecules (e.g., Surfactants)

Long-chain amino alcohols are known precursors for the synthesis of various amphiphilic molecules, including surfactants. whiterose.ac.uk These surfactants often find applications in cosmetics and other industries due to their emulsifying and foaming properties. While the general chemical class of amino alcohols is utilized for this purpose, specific examples detailing the synthesis of surfactants directly from this compound are not readily found in the scientific literature.

Development of Enzyme Inhibitors (e.g., Reverse Transcriptase Inhibitors from related amino alcohols)

The development of enzyme inhibitors is a cornerstone of modern pharmacology, targeting specific enzymes to disrupt pathological processes. Amino alcohols and their derivatives represent a versatile structural scaffold for designing such inhibitors. A prominent example lies in the development of antiretroviral drugs, particularly reverse-transcriptase inhibitors (RTIs), which are crucial in the management of HIV/AIDS. wikipedia.org

Reverse transcriptase (RT) is a viral DNA polymerase essential for the replication of HIV and other retroviruses. wikipedia.org This enzyme converts the single-stranded viral RNA genome into double-stranded DNA, which is then integrated into the host cell's genome, enabling viral replication. wikipedia.org RTIs function by blocking this critical step. wikipedia.org

There are two primary classes of RTIs:

Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs) : These are analogs of natural deoxynucleosides/deoxynucleotides. They must be activated within the cell through phosphorylation. The activated form competes with natural substrates for the RT active site and, upon incorporation into the viral DNA chain, acts as a chain terminator, halting DNA synthesis. mdpi.com

Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) : Unlike NRTIs, these inhibitors are not incorporated into the viral DNA. Instead, they bind to an allosteric site on the reverse transcriptase, a "pocket" near the active site. nih.gov This binding induces a conformational change in the enzyme that inhibits its function. wikipedia.orgnih.gov

While this compound itself is not a primary example of a reverse transcriptase inhibitor, the broader class of molecules containing amino alcohol moieties has been extensively explored for enzyme inhibition. The synthesis of novel amino alcohol derivatives has been a strategy to develop compounds with potent biological activities, including antimycobacterial agents that function by inhibiting essential mycobacterial enzymes. nih.govnih.gov The structural features of amino alcohols—a hydroxyl group and an amino group on an alkyl chain—allow for diverse chemical modifications to optimize binding to enzyme active sites or allosteric sites, making them valuable starting points for developing new therapeutic inhibitors.

Antimicrobial Agent Development (e.g., Antifungal and Antimycobacterial Activities of related amino alcohols)

Amino alcohols have emerged as a promising class of compounds in the search for new antimicrobial agents due to their demonstrated efficacy against various pathogens, including fungi and mycobacteria.

Antifungal Activities

Research has shown that amphiphilic aromatic amino alcohols can exhibit significant antifungal properties. Studies evaluating these compounds against standard strains of fungi responsible for infections like onychomycosis have identified notable activity. For instance, certain amino alcohols have demonstrated marked inhibition of Trichophyton rubrum, Trichophyton mentagrophytes, and Candida albicans. nih.gov

The antifungal potential of these molecules appears to be linked to their structure, particularly the length of the aliphatic side chain. This suggests a structure-activity relationship where lipophilicity plays a role in antifungal efficacy. nih.gov The amine group is also considered a key contributor to the antifungal action. nih.gov The promising activity of these compounds suggests they could serve as lead molecules for the development of new antifungal therapies. nih.gov

Table 1: Antifungal Activity of Related Amino Alcohols An interactive data table summarizing research findings on the antifungal properties of amino alcohol derivatives.

| Fungal Strain | Compound Class | Observed Effect | Reference |

| Trichophyton rubrum | Amphiphilic aromatic amino alcohols | Marked inhibition | nih.gov |

| Trichophyton mentagrophytes | Amphiphilic aromatic amino alcohols | Marked inhibition | nih.gov |

| Candida albicans | Amphiphilic aromatic amino alcohols | Marked inhibition | nih.gov |

| Candida neoformans | Amino alcohol derivatives | >50% inhibition at 32 µg/mL | mdpi.comdundee.ac.uk |

Antimycobacterial Activities

The development of new treatments for tuberculosis is a critical area of research, and amino alcohols have been identified as a potential source of new anti-mycobacterial drugs. nih.gov Synthetic derivatives of amino alcohols have been evaluated for their activity against Mycobacterium tuberculosis. In several studies, newly synthesized amino alcohols displayed significant inhibitory activity, with some compounds showing efficacy comparable or superior to the first-line drug ethambutol (B1671381). nih.govnih.gov

For example, a series of eleven new amino alcohol derivatives were synthesized and tested against Mycobacterium tuberculosis H37Rv. Ten of these compounds showed significant activity, with Minimum Inhibitory Concentrations (MICs) ranging from 6.15 to 108.4 μM. Notably, three of these compounds were more active than ethambutol (MIC = 15.9 μM). nih.gov These findings underscore the potential of the amino alcohol scaffold as a foundation for designing new and effective anti-tuberculosis agents. nih.gov

Table 2: Antimycobacterial Activity of Novel Amino Alcohol Derivatives An interactive data table detailing the minimum inhibitory concentrations (MIC) of novel amino alcohols against Mycobacterium tuberculosis H37Rv.

| Compound Type | MIC Range (μM) | Comparison Drug | Comparison MIC (μM) | Reference |

| Novel Amino Alcohols (Set 1) | Not specified, but 2 compounds showed "significant activity" | Ethambutol | Not specified | nih.gov |

| Novel Amino Alcohols (Set 2) | 6.15 - 108.4 | Ethambutol | 15.9 | nih.gov |

| Most Active Compounds (Set 2) | 6.15, 6.21, 13.4 | Ethambutol | 15.9 | nih.gov |

Metabolic Pathways and Biotransformations

Enzymatic Transformations of Amino Alcohols

Enzymatic transformations offer a powerful and highly selective method for the synthesis and modification of complex molecules like amino alcohols. Biocatalysis, utilizing isolated enzymes or whole organisms, provides advantages such as mild reaction conditions and high stereoselectivity, which are often difficult to achieve with traditional chemical methods. researchgate.net

A key enzymatic process for producing amino alcohols is transamination. Transaminase enzymes catalyze the transfer of an amino group from an amino donor to a carbonyl group of an acceptor molecule. google.com This method has been successfully used for the enantiomerically pure synthesis of compounds like (R)-3-aminobutan-1-ol from 4-hydroxybutan-2-one, a process valuable in the pharmaceutical industry. google.com

More complex, multi-enzyme cascade reactions have also been developed. One such strategy combines biocatalytic aldol (B89426) reactions with reductive aminations. nih.govchemrxiv.org For example, variants of D-fructose-6-phosphate aldolase (B8822740) (FSA) can be used to create dihydroxy ketones from aldehydes and hydroxy ketones. Subsequently, an imine reductase (IRED) can catalyze the reductive amination of these intermediates to produce the desired amino diols or polyols with high stereoselectivity. researchgate.netnih.govchemrxiv.org This two-step, one-pot process avoids the need for intermediate isolation and demonstrates the efficiency of enzymatic pathways in constructing densely functionalized molecules. nih.gov

Integration into Broader Amino Acid and Lipid Metabolic Pathways

Long-chain amino alcohols like this compound are structurally related to fundamental biological building blocks—amino acids and lipids—and can be integrated into their metabolic pathways.

Integration with Amino Acid Metabolism

The catabolism of amino acids can lead to the formation of long-chain and complex alcohols. In organisms like Saccharomyces cerevisiae, this process, known as the Ehrlich pathway, involves three main steps:

Deamination : The amino acid is first deaminated to form its corresponding α-ketoacid. nih.gov

Decarboxylation : The α-ketoacid is then decarboxylated to produce an aldehyde. nih.gov

Reduction : Finally, the aldehyde is reduced by alcohol dehydrogenases to form a long-chain or complex alcohol. nih.gov

This pathway demonstrates a direct metabolic link between amino acids and long-chain alcohols, suggesting that a compound like this compound could potentially be formed from or converted into intermediates of amino acid metabolism.

Integration with Lipid Metabolism

The long hydrocarbon chain of this compound positions it for integration into lipid metabolic pathways. It is well-established that long-chain alcohols can be metabolized by the body and incorporated into various lipid classes. nih.gov A key transformation is the oxidation of the alcohol to its corresponding fatty acid. nih.gov

Once converted to a fatty acid, the molecule can enter the fatty acid pool and be used for multiple purposes, including:

Energy Production : Undergo β-oxidation to produce acetyl-CoA.

Synthesis of Complex Lipids : Be incorporated as acyl groups into more complex lipid structures. For example, studies have shown that long-chain alcohols administered to the brain are oxidized to fatty acids and then incorporated into the acyl and alk-1-enyl moieties of ethanolamine (B43304) phosphatides, which are important components of myelin. nih.gov

The interplay between amino acid and lipid metabolism is crucial for cellular homeostasis, and disruptions in these pathways are linked to various diseases. nih.gov Long-chain amino alcohols sit at the crossroads of these two fundamental metabolic networks, with the amino group linking them to amino acid pathways and the long alkyl chain linking them to lipid synthesis and degradation. nih.govnih.gov

Computational and Theoretical Studies

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. For 3-Amino-1-tetradecanol, MD simulations can provide detailed insights into its dynamic behavior and interactions within a biological system, particularly with cell membranes.

Prediction of Interactions with Biological Membranes

MD simulations can model the insertion and orientation of this compound within a lipid bilayer, which serves as a model for a biological membrane. By simulating a system containing one or more this compound molecules, a lipid bilayer (e.g., dipalmitoylphosphatidylcholine - DPPC), and a solvent (water), it is possible to observe the spontaneous partitioning of the molecule into the membrane.

The simulations would likely predict that the long, hydrophobic tetradecyl chain of this compound will preferentially insert into the hydrophobic core of the lipid bilayer, driven by the hydrophobic effect. Concurrently, the polar head group, containing the amino and hydroxyl functionalities, would be expected to remain near the polar head groups of the phospholipids at the membrane-water interface. This orientation allows for favorable interactions between the polar groups of this compound and the polar environment of the lipid head groups and surrounding water molecules, while minimizing the unfavorable contact of the hydrophobic tail with water.

Analysis of Insertion Depth and Hydrogen Bonding with Membrane Components

Further analysis of the MD simulation trajectories would allow for a quantitative characterization of the insertion depth and intermolecular interactions of this compound within the membrane. The insertion depth is typically determined by calculating the average distance of the amino and hydroxyl groups from the center of the bilayer over the course of the simulation.

Hydrogen bonding analysis is crucial for understanding the stabilization of the polar head group at the membrane interface. The amino and hydroxyl groups of this compound can act as both hydrogen bond donors and acceptors. MD simulations can identify and quantify the hydrogen bonds formed between these groups and the phosphate, carbonyl, and glycerol moieties of the phospholipids, as well as with surrounding water molecules.

Below is an illustrative table representing the type of data that could be generated from such an analysis. Note: This data is hypothetical and for illustrative purposes only, as specific MD simulation studies on this compound are not publicly available.

Hypothetical Hydrogen Bond Analysis from MD Simulations

| Interacting Pair | Average Number of Hydrogen Bonds | Average Bond Lifetime (ps) |

|---|---|---|

| This compound (NH2) - Lipid (Phosphate) | 1.2 | 5.3 |

| This compound (OH) - Lipid (Phosphate) | 0.8 | 3.1 |

| This compound (NH2) - Lipid (Glycerol) | 0.5 | 2.5 |

| This compound (OH) - Lipid (Glycerol) | 0.9 | 4.2 |

| This compound (NH2) - Water | 2.5 | 1.8 |

| This compound (OH) - Water | 1.7 | 2.0 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For this compound, QSAR models could be developed to predict its biological activities based on its structural features.

Correlation of Structural Parameters with Biological Activity

To build a QSAR model, a set of molecules with known biological activities (e.g., antimicrobial, cytotoxic) and structural similarity to this compound would be required. For each molecule, a series of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, such as size, shape, lipophilicity, and electronic properties.

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to develop an equation that correlates a subset of these descriptors with the observed biological activity. researchgate.net For a molecule like this compound, key descriptors would likely include:

LogP: A measure of lipophilicity, which would be important for membrane partitioning.

Topological Polar Surface Area (TPSA): A descriptor related to the polarity of the molecule, influencing its ability to cross membranes and interact with polar targets.

Molecular Weight (MW): A simple descriptor of molecular size.

Number of Hydrogen Bond Donors and Acceptors: Crucial for intermolecular interactions.

Prediction of Membrane Permeability and Bioavailability

A specific application of QSAR for this compound would be the prediction of its membrane permeability and oral bioavailability. The ability of a molecule to passively diffuse across biological membranes is a critical factor in its pharmacokinetic profile. QSAR models for membrane permeability often use descriptors that capture the balance between lipophilicity and polarity. umich.edu

A hypothetical QSAR equation for predicting the permeability coefficient (logPapp) might look like:

logPapp = c0 + c1(LogP) - c2(TPSA) + c3*(Number of Rotatable Bonds)

Where c0, c1, c2, and c3 are coefficients determined from the regression analysis. Such a model could be used to estimate the permeability of this compound and to design analogs with potentially improved bioavailability.

The following table illustrates the kind of descriptors that would be calculated for this compound in a QSAR study.

Calculated Molecular Descriptors for this compound

| Descriptor | Value |

|---|---|

| Molecular Weight (g/mol) | 229.42 |

| LogP | 4.5 - 5.5 |

| Topological Polar Surface Area (Ų) | 46.25 |

| Number of Hydrogen Bond Donors | 2 |

| Number of Hydrogen Bond Acceptors | 2 |

| Number of Rotatable Bonds | 12 |

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. mdpi.comnih.gov DFT calculations can provide valuable information about the geometry, reactivity, and spectroscopic properties of this compound at the atomic level.

DFT could be used to determine the most stable conformation (the lowest energy three-dimensional arrangement) of this compound. This is important because the molecule's shape influences how it interacts with other molecules. Furthermore, DFT can be used to calculate the distribution of electron density within the molecule, which reveals the location of electron-rich (nucleophilic) and electron-poor (electrophilic) sites. This information is key to understanding the molecule's chemical reactivity.

For this compound, DFT studies could focus on the amino and hydroxyl groups to understand their reactivity. For example, the proton affinity of the amino group and the acidity of the hydroxyl group could be calculated. These values are important for predicting the molecule's behavior in different pH environments and its ability to participate in acid-base reactions.

DFT can also be used to simulate infrared (IR) and nuclear magnetic resonance (NMR) spectra. These simulated spectra can be compared with experimental data to confirm the molecule's structure and to aid in the interpretation of experimental spectroscopic results.

An illustrative table of the type of data obtained from DFT calculations for this compound is presented below. Note: This data is hypothetical and for illustrative purposes only.

Hypothetical Data from DFT Calculations on this compound

| Property | Calculated Value |

|---|---|

| Energy of Highest Occupied Molecular Orbital (HOMO) | -6.2 eV |

| Energy of Lowest Unoccupied Molecular Orbital (LUMO) | 1.5 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 2.1 Debye |

| Proton Affinity of Amino Group | 950 kJ/mol |

Investigation of Structural Properties and Electronic Configuration

Currently, there is a lack of published research detailing the in-depth computational analysis of this compound's structural properties and electronic configuration. While general principles of organic chemistry can provide a basic understanding of its molecular geometry—a 14-carbon chain with an amino group at the third position and a hydroxyl group at the first—specific theoretical calculations are necessary to elucidate precise bond lengths, bond angles, and dihedral angles.

Furthermore, detailed studies on its electronic configuration, including the distribution of electron density, the highest occupied molecular orbital (HOMO), and the lowest unoccupied molecular orbital (LUMO), have not been reported. Such studies are crucial for understanding the molecule's reactivity and potential interactions.

Energetic and Reactive Analyses

Similarly, the energetic and reactive properties of this compound are yet to be computationally explored. There are no available data from theoretical models on its heat of formation, conformational analysis, or potential energy surface. These analyses would provide valuable insights into the molecule's stability and the energy barriers for different chemical transformations.

Investigations into its reactivity, such as predictions of reaction mechanisms, electrophilic and nucleophilic attack sites, and bond dissociation energies, are also absent from the current body of scientific literature. This information is fundamental for predicting its chemical behavior and potential applications.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The advancement of organic synthesis, with a strong emphasis on green chemistry, opens new avenues for the production of 3-Amino-1-tetradecanol and its derivatives. Traditional multi-step syntheses often rely on harsh reagents, stoichiometric reducing agents, and significant solvent waste. Future research should prioritize the development of efficient, atom-economical, and environmentally benign synthetic methodologies.

Key areas for exploration include:

Biocatalysis : The use of engineered enzymes, such as amine dehydrogenases (AmDHs), offers a highly selective and sustainable route to chiral amino alcohols. frontiersin.org Research into enzymes capable of asymmetric reductive amination of corresponding hydroxy-ketone precursors could provide a direct, one-step synthesis under mild, aqueous conditions, eliminating the need for heavy metal catalysts. frontiersin.org Multi-enzyme cascades, which have been successfully used to convert renewable materials like L-phenylalanine into enantiopure amino alcohols, could be adapted for long-chain substrates. acs.org

Green Catalytic Systems : Methodologies such as the "hydrogen borrowing" strategy, which uses alcohols from renewable biomass to alkylate amines, represent a sustainable pathway. rsc.org Exploring catalysts that can facilitate the direct amination of bio-based long-chain alcohols would be a significant advancement. rsc.org Furthermore, employing visible light photocatalysis or microwave-assisted synthesis can reduce reaction times and energy consumption, aligning with green chemistry principles. frontiersin.orgpatsnap.com

Solvent and Catalyst Minimization : Research into solvent-free reaction conditions or the use of water as a benign solvent, as demonstrated in the aminolysis of epoxides, should be a priority. organic-chemistry.org The development of reusable solid catalysts, such as zeolites, can also streamline production and reduce waste. organic-chemistry.org

Table 1: Comparison of Potential Sustainable Synthetic Strategies

| Synthetic Strategy | Advantages | Key Research Focus |

|---|---|---|

| Biocatalysis (e.g., AmDHs) | High stereoselectivity, mild aqueous conditions, renewable catalysts. frontiersin.org | Engineering enzymes for long-chain substrate specificity and improved catalytic efficiency. frontiersin.org |

| Hydrogen Borrowing | Utilizes renewable feedstocks (bio-alcohols), high atom economy. rsc.org | Developing robust catalysts for the amination of long-chain alcohols. rsc.org |

| Photocatalysis | Uses light as a renewable energy source, mild reaction conditions. patsnap.com | Identifying suitable photocatalysts for targeted C-H amination or related transformations. |

| Solvent-Free/Aqueous Synthesis | Reduces organic solvent waste, simplifies purification, improves safety. organic-chemistry.org | Optimizing reaction conditions for the aminolysis of long-chain epoxides in water. organic-chemistry.org |

Elucidation of Detailed Structure-Activity Relationships for Bioactive Derivatives

Given its structural similarity to sphingoid bases like sphingosine, this compound is a prime candidate for derivatization to explore potential biological activities. nih.gov Sphingolipids are crucial signaling molecules, and their synthetic analogs are valuable tools for studying their metabolism and function. nih.govmdpi.com A systematic exploration of the structure-activity relationship (SAR) is a critical next step.

Future SAR studies should systematically modify the this compound scaffold to probe the structural requirements for biological activity. This involves creating a library of analogs with targeted variations: